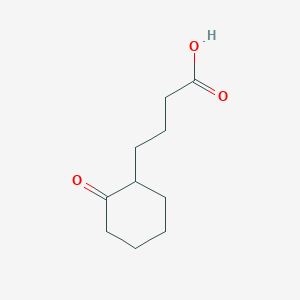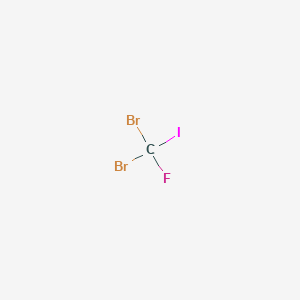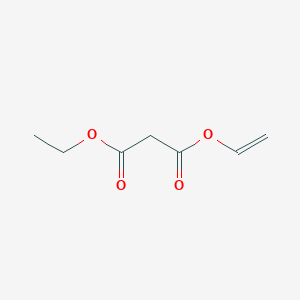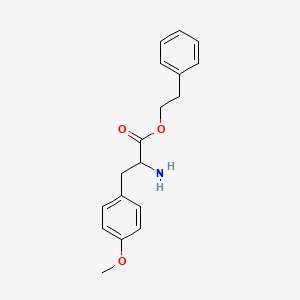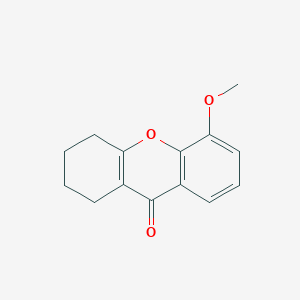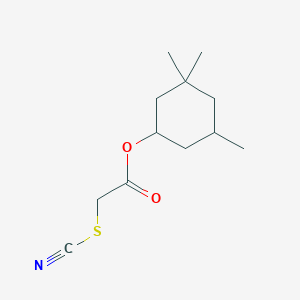
(3,3,5-Trimethylcyclohexyl) 2-thiocyanatoacetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(3,3,5-Trimethylcyclohexyl) 2-thiocyanatoacetate is a chemical compound with the molecular formula C12H19NO2S and a molecular weight of 241.35 g/mol . It is known for its unique structure, which includes a cyclohexyl ring substituted with three methyl groups and a thiocyanatoacetate functional group. This compound is used in various scientific research applications due to its distinctive chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (3,3,5-Trimethylcyclohexyl) 2-thiocyanatoacetate typically involves the reaction of 3,3,5-trimethylcyclohexanol with thiocyanatoacetic acid under specific conditions. The reaction is usually carried out in the presence of a catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction mixture is heated to a temperature range of 60-80°C for several hours to ensure complete conversion of the reactants to the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, ensures consistent production of high-purity compound .
化学反応の分析
Types of Reactions
(3,3,5-Trimethylcyclohexyl) 2-thiocyanatoacetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiocyanate group to an amine or other reduced forms.
Substitution: The thiocyanate group can be substituted with other nucleophiles, such as halides or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium iodide or ammonia.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines and other reduced derivatives.
Substitution: Various substituted cyclohexyl derivatives.
科学的研究の応用
(3,3,5-Trimethylcyclohexyl) 2-thiocyanatoacetate has several applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of other complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of (3,3,5-Trimethylcyclohexyl) 2-thiocyanatoacetate involves its interaction with specific molecular targets and pathways. The thiocyanate group can interact with nucleophilic sites in biological molecules, leading to the formation of covalent bonds. This interaction can disrupt normal cellular processes, resulting in various biological effects. The compound’s unique structure allows it to selectively target certain enzymes and receptors, making it a valuable tool in biochemical research .
類似化合物との比較
Similar Compounds
(3,3,5-Trimethylcyclohexyl) 2-acetoxybenzoate: Similar in structure but contains an acetoxybenzoate group instead of a thiocyanatoacetate group.
3-Isocyanatomethyl-3,5,5-trimethylcyclohexyl isocyanate: Contains an isocyanate group and is used in different chemical applications
Uniqueness
(3,3,5-Trimethylcyclohexyl) 2-thiocyanatoacetate is unique due to its thiocyanatoacetate functional group, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound for various research and industrial applications .
特性
CAS番号 |
6338-71-2 |
|---|---|
分子式 |
C12H19NO2S |
分子量 |
241.35 g/mol |
IUPAC名 |
(3,3,5-trimethylcyclohexyl) 2-thiocyanatoacetate |
InChI |
InChI=1S/C12H19NO2S/c1-9-4-10(6-12(2,3)5-9)15-11(14)7-16-8-13/h9-10H,4-7H2,1-3H3 |
InChIキー |
QAMJSLWZOIZUIZ-UHFFFAOYSA-N |
正規SMILES |
CC1CC(CC(C1)(C)C)OC(=O)CSC#N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


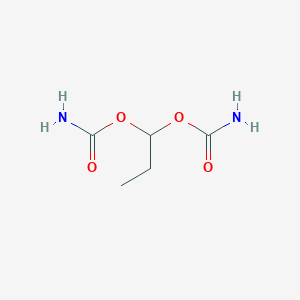
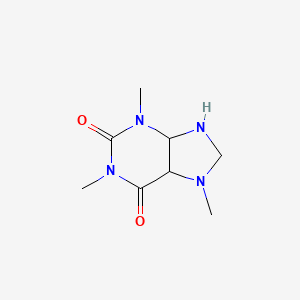
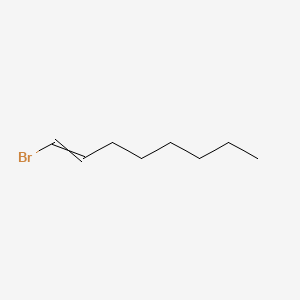
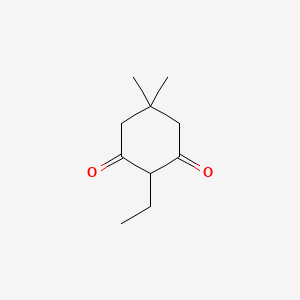
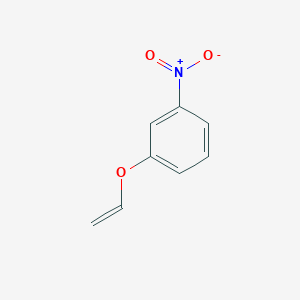
![3-(3,4-Dihydroxyphenyl)-5-hydroxy-8,8-dimethyl-6-(3-methylbut-2-en-1-yl)-9,10-dihydro-4h,8h-pyrano[2,3-f]chromen-4-one](/img/structure/B14741136.png)
![N-butyl-2-[[5-(4-ethylphenyl)-1H-1,2,4-triazol-3-yl]sulfanyl]acetamide](/img/structure/B14741137.png)


